molecular formula C13H16O3 B098764 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid CAS No. 15880-01-0

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid

Cat. No.: B098764
CAS No.: 15880-01-0
M. Wt: 220.26 g/mol
InChI Key: QWOIQKXIBFKZKN-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to a 4-oxobutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reagent to introduce the oxobutyric acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the oxobutyric acid moiety.

    4-Oxobutyric Acid: Contains the oxobutyric acid group but lacks the trimethylphenyl group.

Uniqueness: 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is unique due to the combination of the trimethylphenyl group and the oxobutyric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIQKXIBFKZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323558
Record name 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15880-01-0
Record name 15880-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mesitylene 10i (99%, 4.8 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 72 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11i in 54% yield. 1H-NMR (DMSO-d6): 6.63 (s, 2H, Ar--H); 2.84 (t, 2H, CH2CH2COOH); 2.22 (s, 3H, p-CH3); 2.18 (t, 2H, CH2CH2COOH); 2.13 (s, 6H, o-CH3).
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